molecular formula C17H17N3O2 B12237445 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile

Cat. No.: B12237445
M. Wt: 295.34 g/mol
InChI Key: SDFHRYBEOYAXEE-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group and a tetrahydroisoquinoline moiety that is further substituted with methoxy groups at positions 6 and 7. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile can be achieved through a multi-step process. One common method involves the initial formation of the tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization. This method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .

Subsequently, the tetrahydroisoquinoline intermediate is subjected to further functionalization to introduce the methoxy groups at positions 6 and 7. This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .

The final step involves the coupling of the functionalized tetrahydroisoquinoline with a pyridine-4-carbonitrile derivative. This coupling reaction can be facilitated by using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization and functionalization steps, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the tetrahydroisoquinoline core play a crucial role in binding to these targets, leading to modulation of their activity . The compound may act as an inhibitor or activator of specific enzymes, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile is unique due to the presence of both the methoxy-substituted tetrahydroisoquinoline core and the pyridine-4-carbonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)pyridine-4-carbonitrile

InChI

InChI=1S/C17H17N3O2/c1-21-15-8-13-4-6-20(11-14(13)9-16(15)22-2)17-7-12(10-18)3-5-19-17/h3,5,7-9H,4,6,11H2,1-2H3

InChI Key

SDFHRYBEOYAXEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=CC(=C3)C#N)OC

Origin of Product

United States

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